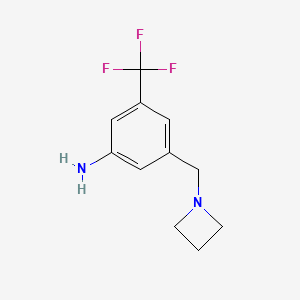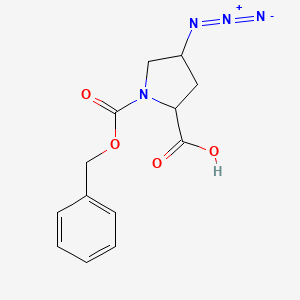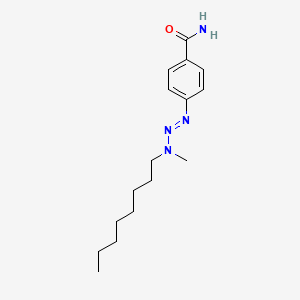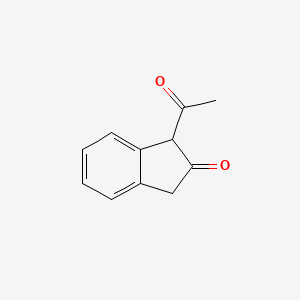![molecular formula C9H6F4O2 B14005030 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane CAS No. 25056-10-4](/img/structure/B14005030.png)
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H6F4O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a tetrafluorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane typically involves the reaction of 2,3,5,6-tetrafluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: The major products are ring-opened compounds with functional groups introduced at the site of nucleophilic attack.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major products are alcohols resulting from the reduction of the oxirane ring.
科学研究应用
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane involves its ability to undergo nucleophilic substitution reactions. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in both synthetic and biological applications.
相似化合物的比较
Similar Compounds
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane: is similar to other epoxides such as:
Uniqueness
The uniqueness of this compound lies in its tetrafluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specialized applications where these properties are advantageous.
属性
CAS 编号 |
25056-10-4 |
|---|---|
分子式 |
C9H6F4O2 |
分子量 |
222.14 g/mol |
IUPAC 名称 |
2-[(2,3,5,6-tetrafluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H6F4O2/c10-5-1-6(11)8(13)9(7(5)12)15-3-4-2-14-4/h1,4H,2-3H2 |
InChI 键 |
HBKWOBPPFUKZPM-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=C(C(=CC(=C2F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)

![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)

![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)

![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)

![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

